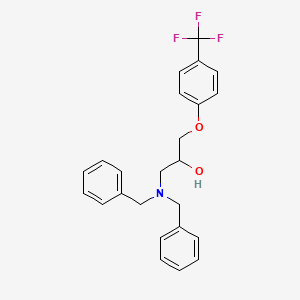
BC1618
Overview
Description
BC1618, also known as 2-Propanol, 1-[bis(phenylmethyl)amino]-3-[4-(trifluoromethyl)phenoxy]-, is a small molecule inhibitor of the ubiquitin E3 ligase subunit protein FBXO48. This compound has gained attention for its ability to stimulate adenosine monophosphate-activated protein kinase (AMPK)-dependent signaling by preventing the degradation of activated phosphorylated AMPKα (pAMPKα). This compound has shown promise in improving insulin sensitivity and promoting autophagy, making it a potential candidate for therapeutic applications in metabolic diseases such as diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BC1618 involves several key steps:
Starting Materials: The synthesis begins with the preparation of 2-Propanol, 1-[bis(phenylmethyl)amino]-3-[4-(trifluoromethyl)phenoxy]-.
Reaction Conditions: The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and requires precise temperature control to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure consistent yield and purity. Additionally, industrial production would involve stringent quality control measures to ensure the compound meets regulatory standards for use in research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
BC1618 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify this compound, potentially affecting its efficacy as an inhibitor.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield various substituted analogs .
Scientific Research Applications
BC1618 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the regulation of AMPK activity and its role in cellular metabolism.
Biology: this compound is used to investigate the mechanisms of autophagy and mitochondrial fission, as well as their implications in cellular health and disease.
Medicine: this compound has shown potential as a therapeutic agent for improving insulin sensitivity and treating metabolic diseases such as diabetes.
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting metabolic pathways .
Mechanism of Action
BC1618 exerts its effects by inhibiting the ubiquitin E3 ligase subunit protein FBXO48, which is responsible for targeting activated pAMPKα for degradation. By preventing the degradation of pAMPKα, this compound enhances AMPK-dependent signaling. This leads to increased mitochondrial fission, activation of autophagy, and improved insulin sensitivity. The molecular targets and pathways involved include the AMPK signaling pathway, the mTOR pathway, and various autophagic processes .
Comparison with Similar Compounds
BC1618 is unique in its ability to prevent the degradation of activated pAMPKα, which distinguishes it from other AMPK activators such as metformin and 5-aminoimidazole-4-carboxamide-1-β-ribofuranoside (AICAR). While metformin and AICAR increase AMPK activity by stimulating its activation, this compound enhances AMPK activity by preventing its degradation. This unique mechanism of action makes this compound a valuable tool for studying AMPK regulation and a promising candidate for therapeutic applications .
List of Similar Compounds
Metformin: An AMPK activator commonly used to treat type 2 diabetes.
5-Aminoimidazole-4-carboxamide-1-β-ribofuranoside (AICAR): A compound that activates AMPK by mimicking AMP.
Compound 21: A novel compound that has shown higher potency in increasing AMPK activity compared to this compound.
Properties
IUPAC Name |
1-(dibenzylamino)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO2/c25-24(26,27)21-11-13-23(14-12-21)30-18-22(29)17-28(15-19-7-3-1-4-8-19)16-20-9-5-2-6-10-20/h1-14,22,29H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTYABNNHILKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


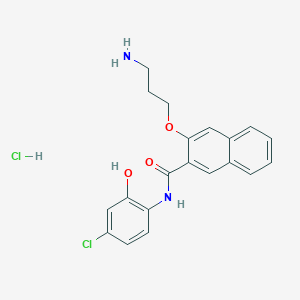
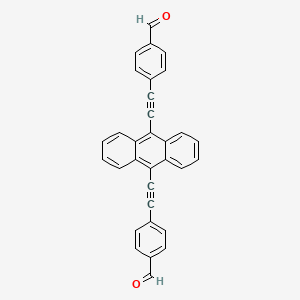
![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde](/img/structure/B8144651.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde](/img/structure/B8144655.png)
![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-amine))](/img/structure/B8144670.png)
![2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8144674.png)
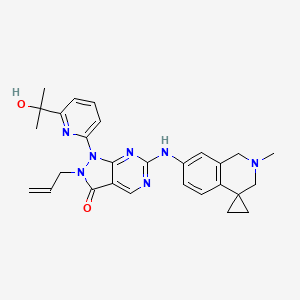
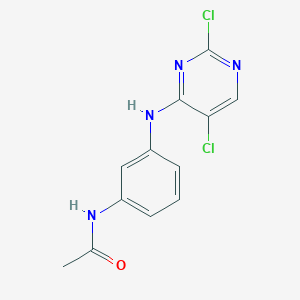
![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;hydrochloride](/img/structure/B8144700.png)
![acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B8144713.png)
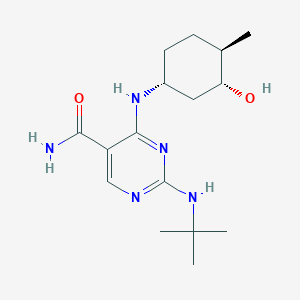
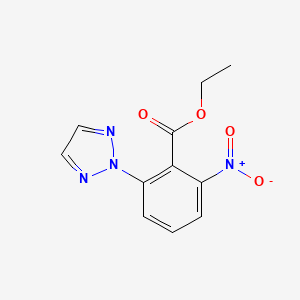
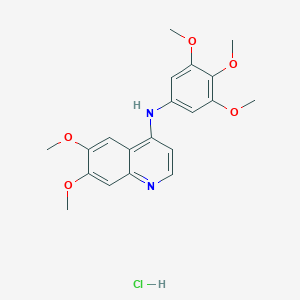
![7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8144760.png)
